![molecular formula C26H42O7 B1260309 Virescenoside Q](/img/structure/B1260309.png)
Virescenoside Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Virescenoside Q is a natural product found in Sagenomella striatispora with data available.
Scientific Research Applications
Isolation and Characterization
Virescenoside Q is a diterpene glycoside isolated from the fungus Acremonium striatisporum, associated with sea cucumbers. Studies have focused on its structural determination using techniques like HRMALDIMS, NMR, MS, and spectroscopic methods. For instance, Afiyatullov et al. (2002) identified Virescenoside Q along with other glycosides from this fungus, revealing its unique chemical structure (Afiyatullov et al., 2002). This compound has been the subject of various studies due to its intriguing structure and potential biological activities.
Cytotoxic Activities
Research has also explored the cytotoxic activities of virescenosides, including Virescenoside Q. The focus has been on examining their effects against different cell lines to understand their potential therapeutic applications. For example, the study by Afiyatullov et al. (2002) looked into the cytotoxic activity of Virescenoside Q, among other compounds (Afiyatullov et al., 2002).
Bioactivity in Marine-Derived Fungi
Virescenoside Q, being derived from a marine strain of Acremonium striatisporum, highlights the significance of marine-derived fungi in discovering novel bioactive compounds. The marine environment offers a unique habitat, leading to the production of distinctive metabolites not found in terrestrial organisms, as evidenced in various studies focusing on marine-derived fungi (Zhuravleva et al., 2019).
properties
Molecular Formula |
C26H42O7 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
(2R,3S,4S,5S,6R)-2-[[(1S,2S,4aR,4bS,7S,10aR)-7-ethenyl-2-hydroxy-1,4a,7-trimethyl-3,4,4b,5,6,8,10,10a-octahydro-2H-phenanthren-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C26H42O7/c1-5-24(2)10-8-16-15(12-24)6-7-18-25(16,3)11-9-19(28)26(18,4)14-32-23-22(31)21(30)20(29)17(13-27)33-23/h5-6,16-23,27-31H,1,7-14H2,2-4H3/t16-,17+,18+,19-,20+,21-,22-,23+,24-,25+,26+/m0/s1 |
InChI Key |
MNLKJAWNYVVDPI-BSMMYCGNSA-N |
Isomeric SMILES |
C[C@@]1(CC[C@H]2C(=CC[C@@H]3[C@@]2(CC[C@@H]([C@]3(C)CO[C@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C)C1)C=C |
Canonical SMILES |
CC1(CCC2C(=CCC3C2(CCC(C3(C)COC4C(C(C(C(O4)CO)O)O)O)O)C)C1)C=C |
synonyms |
eta-D-mannopyranosido-19-isopimara-7,15-diene-3beta-ol virescenoside Q |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.